N2-Trityl ent-Valsartan is a derivative of valsartan, an angiotensin II receptor blocker used primarily for treating hypertension and heart failure. The compound is characterized by the presence of a trityl group at the nitrogen position, which enhances its pharmacological properties. Valsartan itself is a well-established medication, marketed under various brand names, including Diovan. The introduction of the trityl group in N2-Trityl ent-Valsartan is aimed at improving the compound's stability and bioavailability.
N2-Trityl ent-Valsartan is synthesized from valsartan through various chemical transformations, particularly utilizing techniques such as directed ortho-metalation and Negishi coupling reactions. These methods enable the incorporation of the trityl group into the valsartan structure, thereby facilitating its development as a more effective therapeutic agent.
N2-Trityl ent-Valsartan belongs to the class of compounds known as sartans or angiotensin receptor blockers. These compounds are recognized for their role in modulating blood pressure and treating cardiovascular diseases by inhibiting the action of angiotensin II, a potent vasoconstrictor.
The synthesis of N2-Trityl ent-Valsartan typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and reagent concentrations, to achieve optimal yields. For instance, using organozinc compounds in Negishi reactions provides better transmetalation activity than organoboron reagents .
N2-Trityl ent-Valsartan features a biphenyl structure with a trityl group attached to the nitrogen atom. The molecular formula can be represented as C25H28N4O3, indicating its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of N2-Trityl ent-Valsartan is approximately 432.52 g/mol. Structural analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks corresponding to different hydrogen environments within the molecule .
N2-Trityl ent-Valsartan can participate in various chemical reactions typical of organic compounds:
The choice of solvents and reaction conditions significantly influences the efficiency and outcome of these reactions. For example, using methanol with sodium hydroxide for hydrolysis typically results in high conversion rates to valsartan .
N2-Trityl ent-Valsartan functions primarily by blocking the angiotensin II type 1 receptor (AT1 receptor). This inhibition prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and reduced blood pressure.
Studies indicate that valsartan exhibits high affinity for AT1 receptors with a Ki value in the low nanomolar range, demonstrating its potency as an antihypertensive agent . The introduction of the trityl group may enhance binding affinity or prolong action duration due to improved pharmacokinetic properties.
Relevant data from spectroscopic analyses further confirm these properties, supporting its potential applications in pharmaceuticals .
N2-Trityl ent-Valsartan has significant scientific uses primarily in pharmacology and medicinal chemistry:
The ongoing research into derivatives like N2-Trityl ent-Valsartan aims to optimize therapeutic profiles while minimizing adverse effects associated with traditional treatments .
N2-Trityl ent-Valsartan is a stereochemically defined synthetic intermediate derived from the angiotensin II receptor antagonist valsartan. Its core structure comprises a biphenyltetrazole moiety where the N2 nitrogen of the tetrazole ring is protected by a trityl (triphenylmethyl) group. The "ent-" prefix denotes the enantiomeric form, specifically the (R)-isomer at the valine residue, contrasting with the pharmacologically active (S)-configuration of commercial valsartan [2] [4] [7].
The molecule features three key domains:
Stereochemical integrity is critical for its role as a synthetic intermediate in producing enantiopure valsartan-related compounds. The absolute configuration is verifiable via the InChI code (InChI=1S/.../t40-/m1/s1
), where the t40-
and m1
denote the (R)-configuration at carbon 40 [1] [7].
InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m1/s1
[1] [7] O=C(N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@H](C(C)C)C(O)=O)CCCC
[7] Table 1: Physicochemical Summary of N2-Trityl ent-Valsartan
Property | Value/Descriptor |
---|---|
CAS Registry Number | 2459446-35-4 |
Exact Mass | 677.34 g/mol |
XLogP (Predicted) | High (Trityl-dominated) |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 8 (Tetrazole N, C=O, COOH) |
Melting/Boiling Point | Not reported |
N2-Trityl ent-Valsartan serves primarily as a synthetic intermediate or analytical reference standard for valsartan impurity profiling, contrasting with valsartan’s therapeutic function [2] [4] [10]. Key distinctions include:
Molecular Properties:
Unlike valsartan, N2-Trityl ent-Valsartan lacks angiotensin II receptor binding due to tetrazole masking and incorrect stereochemistry [2] [4].
Role in Impurity Profiling:This compound is formally designated as Valsartan N2-Trityl R-Isomer in pharmacopeial contexts (e.g., USP/EP impurities catalog) [6] [10]. It is chromatographically resolved from:
Table 2: Structural Comparison with Related Valsartan Compounds
Compound | Key Structural Features | Role | Molecular Weight (g/mol) |
---|---|---|---|
Valsartan (Active Drug) | (S)-Valine; Unprotected tetrazole (N-H) | Angiotensin II antagonist | 435.53 |
N2-Trityl ent-Valsartan | (R)-Valine; N2-Trityl protected tetrazole | Synthetic intermediate/Impurity | 677.85 |
N1-Trityl Valsartan | (S)-Valine; N1-Trityl protected tetrazole | Process-related impurity | 677.85 |
ent-Valsartan | (R)-Valine; Unprotected tetrazole | Stereochemical impurity | 435.53 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: